molecular formula C15H14N4O2S B12024205 5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 497921-90-1

5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024205
CAS No.: 497921-90-1
M. Wt: 314.4 g/mol
InChI Key: XBCFWJBUSWIIAC-MHWRWJLKSA-N
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Description

5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, a furan ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-ethoxybenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can undergo reduction to form dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Chlorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-Ethoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various applications compared to its analogs.

Properties

CAS No.

497921-90-1

Molecular Formula

C15H14N4O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-ethoxyphenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O2S/c1-2-20-12-6-3-5-11(9-12)14-17-18-15(22)19(14)16-10-13-7-4-8-21-13/h3-10H,2H2,1H3,(H,18,22)/b16-10+

InChI Key

XBCFWJBUSWIIAC-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CO3

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3

Origin of Product

United States

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